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molecular formula C8H14F2O3S B8777416 (4,4-Difluorocyclohexyl)methyl methanesulfonate

(4,4-Difluorocyclohexyl)methyl methanesulfonate

Cat. No. B8777416
M. Wt: 228.26 g/mol
InChI Key: UJXKLTBMFWNAMI-UHFFFAOYSA-N
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Patent
US08993807B2

Procedure details

(4,4-Difluorocyclohexyl)methanol (0.7 g, 4.11 mmole) was stirred in CH2Cl2 (5 ml) and cooled in an ice bath. TEA (0.499 g, 4.93 mmoles) was added followed by methanesulfonyl chloride (0.518 g, 4.52 mmoles). Stirring was continued overnight while allowing to warm to room temp. 1.0 N HCl (30 ml) and CH2Cl2 (30 ml) was added and stirred for 5 min. The organic layer was dried over Na2SO4 and evaporated giving (4,4-difluorocyclohexyl)methyl methanesulfonate (142) as an oil. Yield (0.92 g, 98%): 1H NMR (400 MHz, DMSO-d6) δ 4.06 (d, J=6.4 Hz, 2H), 3.14 (s, 3H), 2.04-1.95 (m, 2H), 1.88-1.70 (m, 5H), 1.29-1.19 (m, 2H).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.499 g
Type
reactant
Reaction Step Two
Quantity
0.518 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:10])[CH2:7][CH2:6][CH:5]([CH2:8][OH:9])[CH2:4][CH2:3]1.[CH3:11][S:12](Cl)(=[O:14])=[O:13].Cl>C(Cl)Cl>[CH3:11][S:12]([O:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:2]([F:10])([F:1])[CH2:3][CH2:4]1)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
FC1(CCC(CC1)CO)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
0.499 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.518 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OCC1CCC(CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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